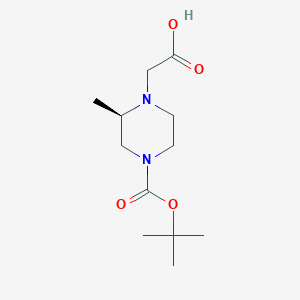
(R)-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method involves using flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . Another method involves the use of tert-butyl hydroperoxide under metal-free conditions to achieve the desired tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high efficiency and scalability. The use of microreactor technology can significantly enhance the yield and purity of the product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butoxycarbonyl group , and tert-butyl hydroperoxide for oxidation reactions . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butoxycarbonyl group yields the corresponding amine, while oxidation reactions can produce various oxidized derivatives.
Aplicaciones Científicas De Investigación
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of ®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with its target. The molecular pathways involved depend on the specific application and target of the compound .
Comparación Con Compuestos Similares
Similar Compounds
N-tert-butoxycarbonyl derivatives of amino acids: These compounds share the tert-butoxycarbonyl group and are used in similar applications, such as protecting groups in peptide synthesis.
Tert-butyl esters: These compounds also feature the tert-butyl group and are used in various chemical transformations.
Uniqueness
®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and a methyl group.
Propiedades
Fórmula molecular |
C12H22N2O4 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
2-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
DTPBLKDYIFKPAT-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















